

physical and chemical properties of 3,4-Dihydroxyhexane-2,5-dione

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Compound of Interest

Compound Name: 3,4-Dihydroxyhexane-2,5-dione

Cat. No.: B3050383

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An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxyhexane-2,5-dione is a vicinal diol and diketone that holds significance as a versatile synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both hydroxyl and carbonyl groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,4-Dihydroxyhexane-2,5-dione**, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. While specific biological activities of this compound are not extensively documented, the known bioactivities of the broader class of dione compounds are discussed to provide a context for future research and drug development endeavors.

Physical and Chemical Properties

3,4-Dihydroxyhexane-2,5-dione, with the chemical formula $C_6H_{10}O_4$, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C6H10O4	[1][2]
Molecular Weight	146.14 g/mol	[1][2]
CAS Number	25566-16-9	[1][2]
Melting Point	74 - 90 °C	[3]
Boiling Point (Predicted)	349.1 °C at 760 mmHg	[4]
Density (Predicted)	1.242 g/cm ³	[4]
LogP (Predicted)	-1.11380	[4]
Hydrogen Bond Donor Count	2	[1][2]
Hydrogen Bond Acceptor Count	4	[1][2]
Rotatable Bond Count	3	[1][2]
Synonyms	3,4-Dihydroxy-2,5- hexanedione, Diacetyl-Glykol, 1,6-dideoxyhexo-2,5-diulose	[2][4]

Chemical Synthesis

The primary synthetic routes to **3,4-Dihydroxyhexane-2,5-dione** involve the reductive coupling of pyruvaldehyde or the oxidation of a precursor diketone.

Reductive Coupling of Pyruvaldehyde

This method utilizes a reducing agent to couple two molecules of pyruvaldehyde. Several variations of this procedure exist, with differences in the reducing agent, catalyst, and reaction conditions.

A patented method describes the synthesis via catalytic hydrogenation.[3]

Materials:



- Pyruvaldehyde solution (22-35% in water or ethanol/water)
- Catalyst: Raney's nickel or 1-10% Palladium on Carbon (Pd/C)
- Hydrogen gas (H₂)
- Solvent: Water or Ethanol/Water mixture
- · Ethyl acetate
- Petroleum ether
- 10% Sodium carbonate solution (for pH adjustment)

Procedure:

- In an autoclave, combine the pyruvaldehyde solution and the solvent.
- Adjust the pH of the reaction mixture to 3-6 using a 10% sodium carbonate solution.
- Add the catalyst (e.g., 5% Pd/C).
- Purge the autoclave with nitrogen, followed by hydrogen.
- Pressurize the vessel with hydrogen gas to 0.14-0.15 MPa.
- Maintain the reaction temperature between 5-37 °C and stir for 4-15 hours, or until hydrogen uptake ceases.
- Monitor the reaction completion by Gas Chromatography (GC).
- Once complete, filter the reaction mixture to remove the catalyst.
- Extract the filtrate with ethyl acetate.
- Combine the organic extracts and concentrate under normal pressure to obtain a crude product.



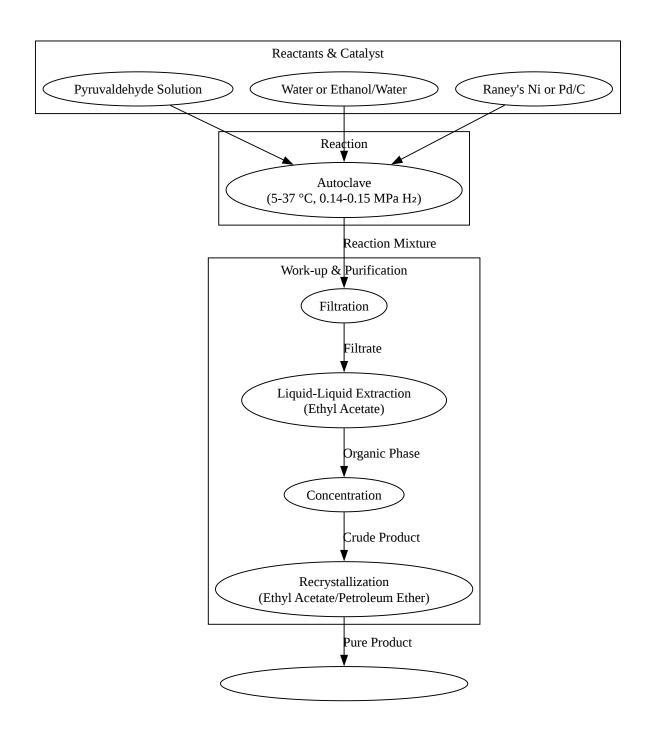




• Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 3,4-dihydroxy-2,5-hexanedione as a white solid.

Yields: 13.6 - 20.2% Melting Point: 88 - 90 °C





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An alternative method employs zinc powder in the presence of acetic acid.[5]



Materials:

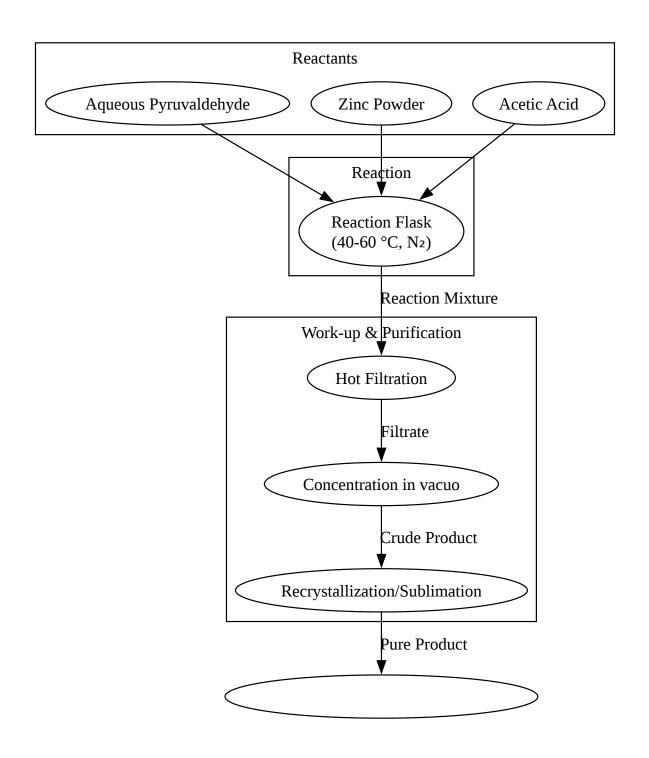
- Pyruvaldehyde solution (40-50% aqueous solution)
- · Zinc powder
- Acetic acid
- Ethanol (optional)
- · Ethyl acetate

Procedure:

- In a reaction flask, combine the aqueous pyruvaldehyde solution, water (or ethanol), and acetic acid.
- Heat the mixture to 40-50 °C with vigorous stirring under a nitrogen atmosphere.
- Gradually add zinc powder while maintaining the temperature between 40 and 60 °C.
- After the addition is complete, continue stirring for a period of time.
- Filter the hot solution to remove unreacted zinc and other solids.
- Concentrate the filtrate in vacuo to crystallize the crude product.
- Purify the crude product by recrystallization from ethyl acetate or by sublimation.

Melting Point of Pure Product: 89-90 °C





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Spectral Data



Spectroscopic data is crucial for the structural elucidation and purity assessment of **3,4- Dihydroxyhexane-2,5-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for **3,4-Dihydroxyhexane-2,5-dione** are available in spectral databases.[6] Due to the presence of chiral centers at C3 and C4, diastereomers (meso and dl-isomers) can exist, which would be distinguishable by NMR.

- ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH₃), the methine protons (CH-OH), and the hydroxyl protons (OH). The chemical shifts and coupling patterns of the methine protons would be indicative of the relative stereochemistry of the hydroxyl groups.
- ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons (C=O), the hydroxyl-bearing carbons (C-OH), and the methyl carbons (CH₃). The number of signals will depend on the symmetry of the diastereomer.

A detailed analysis and interpretation of the NMR spectra from the literature were not available in the conducted search.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **3,4-Dihydroxyhexane-2,5-dione** would be characterized by the following key absorption bands:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.
- C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the ketone carbonyl groups.
- C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the methyl and methine C-H bonds.
- C-O stretch: Absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the hydroxyl groups.



FTIR spectra are available on platforms like SpectraBase.[6]

Reactivity and Chemical Properties

The chemical reactivity of **3,4-Dihydroxyhexane-2,5-dione** is dictated by its two primary functional groups: the vicinal diol and the diketone.

- Vicinal Diol: The hydroxyl groups can undergo reactions typical of alcohols, such as
 esterification and etherification. They can also participate in the formation of cyclic acetals
 and ketals. The proximity of the two hydroxyl groups allows for chelation with metal ions.
- Diketone: The carbonyl groups are susceptible to nucleophilic attack and can undergo reactions such as reduction to the corresponding diol, condensation reactions, and the formation of hydrazones and other derivatives. The presence of α-hydrogens makes enolization possible, which can influence its reactivity.

The molecule's ability to form both intra- and intermolecular hydrogen bonds influences its physical properties, such as its melting point and solubility, as well as its conformation in the solid state.

Biological Activity

Currently, there is a lack of specific studies on the biological activity of **3,4-Dihydroxyhexane-2,5-dione** in the publicly available scientific literature. However, the broader class of dione-containing compounds has been shown to exhibit a range of biological effects.

- Anticancer Activity: Many dione derivatives have demonstrated cytotoxic effects against
 various cancer cell lines.[7] Their mechanisms of action can involve the induction of
 apoptosis, often mediated by the generation of reactive oxygen species (ROS).
- Enzyme Inhibition: The dione moiety is a recognized pharmacophore for the inhibition of several enzymes. For instance, some dione derivatives are known to inhibit carboxylesterases and tyrosine kinases.[7]
- Antimicrobial Properties: Certain cyclic dione structures, such as those found in dioxopiperazines, have been reported to possess antibacterial and antifungal activities.



These general activities of dione compounds suggest that **3,4-Dihydroxyhexane-2,5-dione** could be a candidate for biological screening and a starting point for the development of new therapeutic agents. Further research is warranted to explore the specific biological profile of this molecule and its derivatives.

Conclusion

3,4-Dihydroxyhexane-2,5-dione is a readily synthesizable organic compound with interesting structural features. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its preparation. While its own biological activities remain to be thoroughly investigated, the known bioactivities of related dione compounds highlight its potential as a lead structure in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

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